molecular formula C29H28N2O7 B12757975 (3aS-(3aalpha,4beta,9alpha,9abeta))-4-((1,3,3a,4,9,9a-Hexahydro-9-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-1-oxonaphtho(2,3-c)furan-4-yl)amino)benzonitrile CAS No. 138355-96-1

(3aS-(3aalpha,4beta,9alpha,9abeta))-4-((1,3,3a,4,9,9a-Hexahydro-9-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-1-oxonaphtho(2,3-c)furan-4-yl)amino)benzonitrile

Cat. No.: B12757975
CAS No.: 138355-96-1
M. Wt: 516.5 g/mol
InChI Key: WGEAIKSPJFUISL-ULBKPHCJSA-N
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Description

Preparation Methods

The synthesis of NSC 642328 involves multiple steps, starting with the preparation of the core naphthofuran structure. The synthetic route typically includes the following steps:

Industrial production methods for NSC 642328 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

NSC 642328 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NSC 642328 has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of NSC 642328 involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By trapping the topoisomerase I-DNA cleavage complexes, NSC 642328 prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making NSC 642328 a promising candidate for cancer therapy .

Comparison with Similar Compounds

NSC 642328 can be compared with other topoisomerase I inhibitors, such as camptothecin and its derivatives (topotecan and irinotecan). While camptothecins are effective, NSC 642328 offers several advantages:

Similar compounds include:

These compounds share a similar mechanism of action but differ in their chemical structures and specific applications.

Properties

CAS No.

138355-96-1

Molecular Formula

C29H28N2O7

Molecular Weight

516.5 g/mol

IUPAC Name

4-[[(3aS,4S,9R,9aR)-9-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]amino]benzonitrile

InChI

InChI=1S/C29H28N2O7/c1-34-21-11-18-19(12-22(21)35-2)27(31-17-7-5-15(13-30)6-8-17)20-14-38-29(33)26(20)25(18)16-9-23(36-3)28(32)24(10-16)37-4/h5-12,20,25-27,31-32H,14H2,1-4H3/t20-,25+,26-,27+/m0/s1

InChI Key

WGEAIKSPJFUISL-ULBKPHCJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC(=C(C=C24)OC)OC)NC5=CC=C(C=C5)C#N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)NC5=CC=C(C=C5)C#N

Origin of Product

United States

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